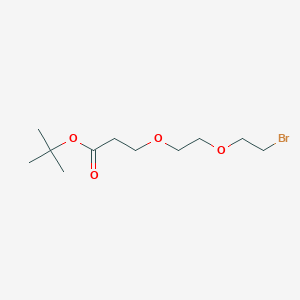

Bromo-PEG2-C2-Boc

説明

Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry

Polyethylene glycol (PEG) linkers, also known as PEG spacers, are synthetic polymers made of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–). chempep.com They are widely employed in biomedical and pharmaceutical research to connect different molecular entities, such as drugs, proteins, peptides, or nanoparticles. chempep.comcreativepegworks.com The widespread use of PEG linkers stems from their advantageous properties, including high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.com

PEG linkers are broadly categorized based on their functionality. Homobifunctional linkers have identical reactive groups at both ends, while heterobifunctional linkers, like Bromo-PEG2-t-butyl ester, have two distinct reactive groups. chempep.combiochempeg.com This heterobifunctionality is critical for sequential, controlled conjugation reactions, allowing for the precise assembly of complex bioconjugates. nih.gov The PEG chain itself can vary in length, from short, monodisperse oligomers (also called discrete PEGs) to long, polydisperse polymers. chempep.combroadpharm.com Bromo-PEG2-t-butyl ester is an example of a monodisperse or discrete PEG linker, meaning it has a precisely defined structure and molecular weight, which is essential for creating uniform final products. broadpharm.com These linkers are integral components in advanced applications such as antibody-drug conjugates (ADCs), where they connect a potent drug to a specific antibody, and in the development of nanoparticle drug delivery systems. broadpharm.combiochempeg.com

Rationale for Dual Functionality: Bromide and tert-Butyl Ester in Research Design

The strategic design of Bromo-PEG2-t-butyl ester incorporates two chemically distinct functional groups, enabling orthogonal chemical strategies. This dual functionality allows for selective reactions at each end of the linker, a cornerstone of modern synthetic chemistry for building complex molecules.

The bromide group serves as a reactive site for nucleophilic substitution reactions. medkoo.combroadpharm.com As a good leaving group, the bromide can be readily displaced by nucleophiles such as thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or other primary amines), or other nucleophilic moieties. axispharm.com This allows for the covalent attachment of the linker to a wide range of biomolecules and surfaces. axispharm.com The reaction between a bromo group and a thiol is a type of "click chemistry" reaction, valued for its high efficiency and specificity. rsc.orgacs.org

The tert-butyl ester group, on the other hand, is a protecting group for a carboxylic acid. medkoo.comcd-bioparticles.net The bulky tert-butyl (t-Bu) group prevents the carboxylate from reacting while modifications are made using the bromo- end of the molecule. chemimpex.com This protecting group is stable under a variety of reaction conditions but can be selectively removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid. iris-biotech.de This newly exposed carboxyl group can then be activated and reacted with other functional groups, such as amines, to form stable amide bonds. sigmaaldrich.com The Fmoc/t-Bu pairing is a well-established orthogonal protection strategy in solid-phase peptide synthesis, highlighting the utility and reliability of the t-butyl protecting group. iris-biotech.deseplite.com

This orthogonal "protect-react-deprotect-react" sequence is fundamental in the design of sophisticated molecules where specific connections must be made in a controlled order.

Table 1: Chemical Properties of Bromo-PEG2-t-butyl ester

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate | medkoo.com |

| CAS Number | 1381861-91-1 | medkoo.combroadpharm.com |

| Molecular Formula | C₁₁H₂₁BrO₄ | broadpharm.comscbt.com |

| Molecular Weight | 297.19 g/mol | medkoo.comscbt.com |

| Purity | Typically ≥95% | ruiaobio.combiochempeg.com |

| Appearance | To be determined (often a liquid or oil) | medkoo.com |

Historical Development and Evolution of Bifunctional PEG Linkers in Academic Studies

The use of polyethylene glycol in biomedicine, a process known as PEGylation, dates back to the 1970s. chempep.comnih.gov Initial studies by Professor Frank Davis and his group focused on attaching PEG to proteins to reduce their immunogenicity and prolong their circulation time in the bloodstream. biochempeg.commdpi.com These early efforts laid the groundwork for the development of PEGylated therapeutics. nih.gov The first FDA-approved PEGylated drug, Adagen® (pegademase bovine), was approved in 1990 for treating severe combined immunodeficiency disease. biochempeg.comtechnologynetworks.com

The 1990s saw significant advancements in the field, with the emergence of PEG linkers with defined molecular weights and reactive terminal groups. chempep.com This innovation shifted the technology from using broad, polydisperse PEG mixtures to employing well-defined linkers, enabling more precise and reproducible bioconjugation. chempep.com The focus evolved from simple homobifunctional spacers to more sophisticated heterobifunctional linkers. chempep.combiochempeg.com This evolution was driven by the increasing complexity of the target molecules in drug delivery and diagnostics, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, which required sequential and site-specific conjugation. nih.govhuatengsci.com

The development of heterobifunctional molecules like PROTACs, which recruit cellular machinery to degrade specific proteins, further underscored the need for versatile linkers. biochempeg.com The concept, introduced in 2001, involves a molecule that binds to both a target protein and an E3 ligase, requiring a linker to connect the two binding moieties. biochempeg.com The design of linkers with orthogonal reactivity, such as Bromo-PEG2-t-butyl ester, became crucial for the systematic synthesis of these complex constructs. Today, the field continues to evolve, with ongoing research into novel linker architectures and chemistries to create next-generation therapeutics and research tools. chempep.com

Table 2: Functional Groups of Bromo-PEG2-t-butyl ester and Their Reactions

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Reference |

|---|---|---|---|---|

| Bromo (-Br) | Thiol (-SH) | Nucleophilic Substitution | Thioether Bond | axispharm.com |

| Bromo (-Br) | Amine (-NH₂) | Nucleophilic Substitution | Amine Bond | axispharm.com |

| Carboxylic Acid (-COOH) (after deprotection) | Amine (-NH₂) | Amidation (requires activation) | Amide Bond | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYAYHGUAATLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Bromo Peg2 T Butyl Ester

General Principles for Bromoalkyl and Ester Synthesis within Polyethylene (B3416737) Glycol Architectures

The synthesis of functionalized polyethylene glycol derivatives is a cornerstone of various fields, including biomedical sciences, owing to the non-toxic, biocompatible, and water-soluble nature of the PEG moiety. thieme-connect.com The introduction of bromoalkyl and ester functionalities onto a PEG scaffold requires careful consideration of the polymer's inherent properties. The terminal hydroxyl groups of PEG diols serve as primary reactive sites for modification.

The conversion of these hydroxyls to bromoalkyl groups typically involves nucleophilic substitution reactions where the hydroxyl is first transformed into a good leaving group or directly displaced by a bromide ion. scholaris.carsc.org Concurrently, the incorporation of an ester, specifically a t-butyl ester, is often achieved by reacting a carboxylic acid precursor with a t-butylating agent or by Williamson ether synthesis using a haloacetate ester. google.com

A significant challenge in PEG synthesis is the often oily or waxy nature of the products, which can complicate purification. thieme-connect.combiochempeg.com Therefore, synthetic strategies must be designed to achieve high conversion rates and yields to minimize side products that are difficult to separate. The choice of solvents, reagents, and reaction conditions is critical to control the reactivity and ensure the integrity of the PEG chain and the terminal functional groups.

Specific Reaction Pathways for Bromo-PEG2-t-butyl Ester Formation

The formation of Bromo-PEG2-t-butyl ester is a multi-step process that leverages established organic chemistry reactions adapted for the unique environment of a PEG backbone.

Strategies for Bromination of Polyethylene Glycol Diols and Ethers

Several methods exist for the bromination of the terminal hydroxyl groups of polyethylene glycols. The selection of the brominating agent is crucial for achieving high efficiency and selectivity.

Using Phosphorus Tribromide (PBr₃): A common approach for converting primary alcohols to alkyl bromides is the use of PBr₃. This method has been applied to ethylene (B1197577) glycol derivatives, where PBr₃ is added slowly to the glycol at reduced temperatures (e.g., -5°C) before gentle refluxing. The product can then be isolated by distillation under reduced pressure. psu.edu

Using Bromoacetyl Bromide: Another strategy involves reacting the PEG with bromoacetyl bromide. In a typical procedure, the reaction is initiated on an ice bath and then allowed to proceed at room temperature. The final product is often purified by precipitation in a non-solvent like cold diethyl ether, followed by recrystallization. researchgate.net

Modern Reagent Combinations: More recent methods employ combinations of reagents to achieve quantitative conversion under mild conditions. For instance, a system using diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E), tetrabutylammonium (B224687) bromide (TBAB) as the bromine source, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to efficiently convert hydroxyl-containing polymers to their brominated analogues at room temperature. rsc.org This method offers high quantitative transformation and helps maintain a narrow molecular weight distribution of the polymer. rsc.org

Complexation with KBr₃: Polyethylene glycol can form a host-guest complex with potassium tribromide (KBr₃), creating an efficient brominating agent for various organic compounds. researchgate.net This highlights the unique interaction between PEG chains and certain reagents.

Table 1: Comparison of Bromination Methods for Polyethylene Glycols

| Method | Reagents | Typical Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | -5°C to reflux | Readily available reagent | psu.edu |

| Bromoacetyl Bromide | Br-Ac-Br | 0°C to room temperature | Effective for creating bromo-terminated PEGs | researchgate.net |

| XtalFluor-E System | XtalFluor-E, TBAB, DBU | Room temperature | High quantitative conversion, mild conditions | rsc.org |

Esterification Methods for Carboxylic Acid Precursors with tert-Butanol

The t-butyl ester group in Bromo-PEG2-t-butyl ester serves as a protecting group for a carboxylic acid functionality. This group is stable under many reaction conditions but can be readily removed with acid. medkoo.com

Two primary routes lead to the formation of this ester:

Esterification of a PEG-Carboxylic Acid: If the synthesis starts with a PEG precursor already containing a carboxylic acid, it can be esterified with tert-butanol. A widely used method for this transformation, especially with sterically hindered alcohols like tert-butanol, is the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) coupling system. orgsyn.org The reaction proceeds at room temperature in an aprotic solvent like dichloromethane. orgsyn.org While effective, this method can be sensitive to steric hindrance, which may affect yields. orgsyn.org

Alkylation with t-Butyl Haloacetate: A more common and high-yield approach for PEG derivatives involves reacting the terminal hydroxyl group of a PEG with a strong base, such as potassium t-butoxide, to form an alkoxide. google.com This intermediate is then reacted with t-butyl bromoacetate. google.com This Williamson ether synthesis-type reaction forms the ether linkage and installs the t-butyl ester in a single step. The reaction is typically performed at moderate temperatures (e.g., 30°C) and results in high yields of the t-butyl ester intermediate. google.com

Table 2: Esterification Strategies for PEG Derivatives

| Method | Key Reagents | Description | Source(s) |

|---|---|---|---|

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), tert-Butanol | Direct esterification of a PEG-carboxylic acid with tert-butanol. | orgsyn.org |

| Alkylation | Potassium t-butoxide, t-Butyl bromoacetate | Formation of a PEG-alkoxide followed by nucleophilic substitution on t-butyl bromoacetate. | google.com |

Multi-step Synthesis Design and Optimization for High Yield and Purity

The synthesis of Bromo-PEG2-t-butyl ester is a linear, multi-step process that requires careful planning to ensure the final product is obtained with high purity and in good yield. A plausible synthetic route would start from a precursor like 2-(2-hydroxyethoxy)acetic acid or a related diethylene glycol derivative.

A potential synthetic pathway:

Esterification: The carboxylic acid of a precursor like 2-(2-(2-hydroxyethoxy)ethoxy)propanoic acid would first be protected as a t-butyl ester. This could be achieved using methods described in section 2.2.2.

Bromination: The remaining terminal hydroxyl group would then be converted to a bromide using one of the bromination strategies outlined in section 2.2.1.

Optimization is key. For the esterification step via alkylation, azeotropic distillation of the starting PEG in toluene (B28343) is often used to remove water, which can quench the strong base. google.com The stoichiometry of the base (e.g., potassium t-butoxide) and the haloacetate must be carefully controlled. google.com For the bromination step, reaction times and temperatures need to be optimized to drive the reaction to completion while minimizing side reactions. For instance, in the bromination with bromoacetyl bromide, the reaction is allowed to stir for 24 hours to ensure completion. researchgate.net The design of monodisperse PEG derivatives is particularly important as it avoids the complexities of dealing with polymer mixtures of varying molecular weights, which are notoriously difficult to separate and purify. biochempeg.com

Purification Techniques for Synthetic Intermediates and Final Product

Purification is a critical and often challenging step in the synthesis of PEG derivatives. biochempeg.comnih.gov The choice of method depends on the properties of the target compound and the impurities present.

Chromatography: Various chromatographic techniques are employed.

Ion-Exchange Chromatography (IEX): This is highly effective for separating charged molecules from uncharged ones, such as separating a PEG-carboxylic acid from a neutral PEG-alcohol starting material. nih.gov

Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is widely used for the purification of peptides and small proteins, as well as for analyzing PEGylated conjugates.

Size Exclusion Chromatography (SEC): SEC is useful for removing low molecular weight impurities from the much larger PEG derivatives.

Polystyrene-Divinylbenzene (PS-DVB) Chromatography: A preparative scale method using PS-DVB beads with ethanol/water as the eluent has been reported as a powerful technique for purifying PEG derivatives, achieving purities greater than 99%. nih.gov

Precipitation and Recrystallization: This technique is effective when the desired product can be selectively precipitated from the reaction mixture. For example, after bromination with bromoacetyl bromide, the product can be precipitated in cold diethyl ether and then further purified by recrystallization from ethanol. researchgate.net

Complexation and Filtration: An innovative strategy for purifying oily PEG compounds involves complexation with magnesium chloride (MgCl₂) in the presence of THF. thieme-connect.com This forms a solid complex that can be easily filtered off, leaving impurities behind. The pure PEG derivative is then recovered by an aqueous workup. thieme-connect.com

Distillation: For smaller, more volatile PEG derivatives, distillation under reduced pressure can be an effective purification method. psu.edu

Precursor Chemistry and Derivatives of Bromo-PEG-t-butyl Esters

The utility of Bromo-PEG2-t-butyl ester is enhanced by the availability of a range of related precursors and derivatives, allowing for flexibility in synthetic design.

The direct precursor to Bromo-PEG2-t-butyl ester would be a molecule containing a hydroxyl group and a t-butyl protected propanoate group, separated by a diethylene glycol spacer, namely tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. The synthesis of such precursors often starts from commercially available PEG alcohols. For instance, PEG alcohols can be converted to PEG carboxylic acids, which are then esterified. google.com The conversion to the carboxylic acid can be achieved by oxidation or by reaction with a haloacetic acid ester followed by hydrolysis. google.com

The modular nature of this chemistry allows for the synthesis of a family of related linkers with varying PEG chain lengths. These derivatives offer different spacer lengths, which can be crucial in applications like PROTACs (Proteolysis Targeting Chimeras) or drug delivery systems.

Table 3: Related Bromo-PEG-t-butyl Ester Derivatives and Precursors

| Compound Name | CAS Number | Structure Description | Source(s) |

|---|---|---|---|

| Bromo-PEG1-t-butyl ester | --- | Contains a single ethylene glycol unit. | broadpharm.com |

| Bromo-PEG2-t-butyl ester | 1381861-91-1 | Contains a diethylene glycol unit. | medkoo.comruiaobio.combiochempeg.com |

| Bromo-PEG3-t-butyl ester | --- | Contains a triethylene glycol unit. | broadpharm.com |

| Bromo-PEG4-t-butyl ester | --- | Contains a tetraethylene glycol unit. | broadpharm.com |

| Acid-PEG2-t-butyl ester | --- | A precursor with a terminal carboxylic acid instead of a bromide. | broadpharm.com |

| Acid-PEG3-t-butyl ester | 1807539-06-5 | A precursor with a terminal carboxylic acid and a triethylene glycol unit. | broadpharm.com |

Synthesis of Homologous Bromo-PEGx-t-butyl Ester Series (x=1, 3, 4, 5, 8, 24)

The synthesis of Bromo-PEG2-t-butyl ester is part of a broader class of homologous compounds, Bromo-PEGx-t-butyl esters, where 'x' denotes the number of PEG units. These compounds are typically synthesized through a multi-step process that involves the protection of a carboxylic acid and the introduction of a bromo group.

While specific, detailed synthetic procedures for each homolog are often proprietary or described within broader patent literature, the general approach involves the reaction of a corresponding PEGylated carboxylic acid with a brominating agent, or the esterification of a bromo-PEG-alcohol. The tert-butyl ester group is commonly introduced by reacting the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. researchgate.net

The availability of a homologous series of these linkers with varying PEG lengths (x=1, 3, 4, 5, 8, 24) is crucial for optimizing the properties of the final conjugate, such as solubility and the spatial orientation of linked moieties. broadpharm.combroadpharm.com

Below is a table summarizing the key properties of the Bromo-PEGx-t-butyl ester series.

| Compound Name | Number of PEG Units (x) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Bromo-PEG1-t-butyl ester | 1 | C9H17BrO3 | 253.13 | 1393330-36-3 |

| Bromo-PEG2-t-butyl ester | 2 | C11H21BrO4 | 297.19 | 1381861-91-1 |

| Bromo-PEG3-t-butyl ester | 3 | C13H25BrO5 | 341.24 | 1393330-38-5 |

| Bromo-PEG4-t-butyl ester | 4 | C15H29BrO6 | 385.29 | 564476-32-0 |

| Bromo-PEG5-t-butyl ester | 5 | C17H33BrO7 | 429.35 | 1393330-40-9 |

| Bromo-PEG8-t-butyl ester | 8 | C23H45BrO10 | 565.50 | Not available |

| Bromo-PEG24-t-butyl ester | 24 | C55H109BrO26 | 1254.38 | Not available |

Note: The availability of specific CAS numbers and molecular weights may vary between suppliers.

Derivatization to Other Bromo-PEG Conjugates (e.g., Bromo-PEG-acid, Bromo-PEG-azide)

The versatility of the Bromo-PEG-t-butyl ester scaffold lies in its potential for further chemical modification. The two primary functional handles, the bromo group and the tert-butyl ester, allow for selective reactions to generate a variety of other useful Bromo-PEG conjugates.

Bromo-PEG-acid:

The tert-butyl ester group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid. This deprotection is a common transformation that unmasks a new reactive site. The resulting Bromo-PEG-acid is a heterobifunctional linker with a bromo group for nucleophilic substitution and a carboxyl group that can be activated for amide bond formation with amines. axispharm.comsigmaaldrich.com This dual functionality is highly valuable for crosslinking applications and the synthesis of more complex molecules. sigmaaldrich.com

Bromo-PEG-azide:

The bromo group is an excellent leaving group and can be readily displaced by a nucleophile such as sodium azide (B81097) to form a Bromo-PEG-azide. precisepeg.com This introduces an azide functional group, which is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. biochempeg.combroadpharm.com These reactions are known for their high efficiency, selectivity, and biocompatibility, making Bromo-PEG-azides powerful tools for bioconjugation. precisepeg.combroadpharm.com

The following table outlines the derivatization products of Bromo-PEG-t-butyl esters.

| Derivative | Functional Group Introduced | Key Reaction Type for Synthesis | Key Reaction Type for Application |

| Bromo-PEG-acid | Carboxylic acid (-COOH) | Acid-catalyzed hydrolysis of the t-butyl ester | Amide bond formation |

| Bromo-PEG-azide | Azide (-N3) | Nucleophilic substitution of the bromide with an azide salt | Click Chemistry (e.g., CuAAC, SPAAC) |

Reactivity and Functional Transformations of Bromo Peg2 T Butyl Ester

Nucleophilic Substitution Reactions Involving the Bromide Moiety

The primary alkyl bromide in Bromo-PEG2-t-butyl ester serves as an excellent electrophile for nucleophilic substitution reactions. broadpharm.combroadpharm.com The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by electron-rich species (nucleophiles). science-revision.co.uklibretexts.org This reaction, where the bromide ion is displaced by the incoming nucleophile, is the foundation for creating a variety of conjugates. axispharm.comprecisepeg.com The reactivity of the haloalkane follows the order RI > RBr > RCl, making the bromo-group a good balance of reactivity and stability for many applications. libretexts.org These reactions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, as is common for primary alkyl halides. ucsb.educhemguide.co.ukucalgary.ca

Reactivity with Amines for Amide or Amine Linkage Formation

Primary and secondary amines can act as effective nucleophiles, attacking the electrophilic carbon of the bromo-group to displace the bromide and form a new carbon-nitrogen bond. msu.edu This reaction results in the formation of a secondary or tertiary amine linkage, respectively. The general mechanism is a direct alkylation of the amine via an SN2 pathway. libretexts.org

The process typically involves reacting the bromo-PEG compound with an amine in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) that is formed as a byproduct. ucalgary.cafishersci.co.uk However, a significant challenge in the direct alkylation of amines is the potential for over-alkylation. The product of the initial reaction (a secondary amine) is itself a nucleophile and can react with another molecule of the bromo-PEG ester, leading to the formation of a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. ucalgary.camsu.edu Using a large excess of the starting amine can help to favor the desired mono-alkylation product. libretexts.org

| Reactant | Product | Linkage Type |

| Primary Amine (R-NH₂) | R-NH-PEG2-t-butyl ester | Secondary Amine |

| Secondary Amine (R₂NH) | R₂N-PEG2-t-butyl ester | Tertiary Amine |

This table illustrates the formation of amine linkages through the reaction of the bromide moiety with primary and secondary amines.

Reactivity with Thiols for Thioether Conjugation

The reaction between the bromo-group and a thiol (R-SH) is a highly efficient and widely used method for forming stable thioether bonds (R-S-C). axispharm.combiochempeg.com Thiolates (R-S⁻), the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions with alkyl bromides. google.com This reaction is a cornerstone of bioconjugation, often used to link molecules to cysteine residues in proteins. axispharm.com

The reaction is typically carried out under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. The thiolate then attacks the carbon bearing the bromide, leading to the displacement of the bromide ion and the formation of the thioether linkage. Thiolates are generally considered more nucleophilic than their corresponding alkoxides and are less basic, which minimizes competing elimination reactions. google.com

| Reactant | Functional Group | Product Linkage | Typical Conditions |

| Thiol (e.g., Cysteine side chain) | -SH | Thioether (-S-) | Basic pH (to form thiolate) |

This table summarizes the key aspects of thioether conjugation with the bromo moiety.

Exploration of Other Nucleophilic Reactants and Reaction Kinetics

Beyond amines and thiols, the bromide moiety of Bromo-PEG2-t-butyl ester can react with a range of other nucleophiles. These include hydroxide (B78521) ions (OH⁻) to form alcohols, and cyanide ions (CN⁻) to form nitriles. science-revision.co.uk The reactivity order generally depends on the nucleophilicity of the attacking species.

The kinetics of these reactions are characteristic of the SN2 mechanism. msu.edu The reaction rate is dependent on the concentration of both the substrate (Bromo-PEG2-t-butyl ester) and the nucleophile. libretexts.org This is described by a second-order rate law:

Rate = k[R-Br][Nu⁻]

Where:

[R-Br] is the concentration of Bromo-PEG2-t-butyl ester.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

This bimolecular dependency means that both reactants are involved in the single, rate-determining step of the reaction, which involves the simultaneous formation of the new C-Nu bond and cleavage of the C-Br bond. libretexts.org The reaction is sensitive to steric hindrance at the electrophilic carbon; as a primary bromide, Bromo-PEG2-t-butyl ester is well-suited for SN2 reactions. ucsb.educhemguide.co.uk

Deprotection Chemistry of the tert-Butyl Ester

The tert-butyl (t-butyl) ester group serves as a protecting group for the carboxylic acid functionality. smolecule.com Its role is to prevent the carboxyl group from participating in unwanted reactions while transformations are carried out on the bromide moiety. A key advantage of the t-butyl ester is its stability under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions. chempep.com

Acid-Catalyzed Hydrolysis to Yield Free Carboxylic Acid

The most common method for deprotecting the t-butyl ester is through acid-catalyzed hydrolysis. broadpharm.com Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the ester bond to liberate the free carboxylic acid and release isobutylene (B52900) or a t-butyl cation. vulcanchem.combiochempeg.comnih.gov

The mechanism involves protonation of the ester's carbonyl oxygen by the acid. This is followed by the cleavage of the oxygen-t-butyl bond, which is favorable due to the formation of the relatively stable tertiary t-butyl carbocation. stackexchange.com This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene gas. The resulting product is the corresponding Bromo-PEG2-acid. creative-biolabs.combroadpharm.com This deprotection step is crucial for subsequent reactions involving the newly exposed carboxylic acid, such as amide bond formation with primary amines using coupling agents like EDC or DCC. creative-biolabs.commedkoo.com

| Reagent | Conditions | Product | Byproduct |

| Trifluoroacetic Acid (TFA) | Anhydrous, often in a solvent like Dichloromethane (DCM) | Bromo-PEG2-acid | Isobutylene / t-butyl trifluoroacetate |

| Hydrochloric Acid (HCl) | In an organic solvent | Bromo-PEG2-acid | t-butyl chloride / Isobutylene |

This table outlines common reagents and conditions for the acid-catalyzed deprotection of the t-butyl ester.

Selective Cleavage Strategies in Complex Molecular Architectures

In the synthesis of complex molecules that may contain multiple acid-sensitive functional groups, the selective cleavage of the t-butyl ester is critical. While strong acids like TFA are effective, they can lack selectivity and may remove other acid-labile protecting groups such as tert-butoxycarbonyl (Boc) or trityl groups. acs.orgnih.gov

Applications of Bromo Peg2 T Butyl Ester in Bioconjugation and Bio Interfaces

Design and Synthesis of Heterobifunctional Crosslinking Reagents utilizing the Bromide and Deprotected Carboxyl Group

The fundamental utility of Bromo-PEG2-t-butyl ester lies in its capacity to act as a heterobifunctional crosslinker, a reagent with two different reactive groups that can link distinct molecules. creative-biolabs.comthermofisher.com The design of crosslinking strategies using this molecule leverages its orthogonal reactivity. The bromide end readily reacts with nucleophiles such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues) on a biomolecule. broadpharm.com

Following the first conjugation via the bromide group, the t-butyl ester at the other end is deprotected using an acid like trifluoroacetic acid (TFA) to reveal a free carboxyl group. thermofisher.com This newly available carboxylic acid can then be activated, commonly with carbodiimide (B86325) chemistry (e.g., using EDC), to form a reactive intermediate like an NHS ester. thermofisher.com This activated ester can then efficiently react with a primary amine on a second molecule, forming a stable amide bond and completing the crosslinking process. This sequential and controlled reaction pathway allows for the precise construction of complex bioconjugates.

| Reactive Group | Protecting Group | Deprotection/Activation | Target Functional Group | Resulting Bond |

| Bromide | None | N/A | Thiol (-SH), Amine (-NH2) | Thioether, Amine |

| Carboxylic Acid | t-butyl ester | Acidic conditions (e.g., TFA) | Primary Amine (-NH2) | Amide |

Antibody-Drug Conjugate (ADC) Linker Design and Functionalization for Targeted Therapies

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. axispharm.com The linker connecting these two components is critical to the ADC's stability and efficacy. axispharm.com Bromo-PEG2-t-butyl ester serves as a foundational component for building these linkers. chemicalbook.com

In ADC design, the linker must be stable in circulation but allow for the release of the drug at the target site. axispharm.com Bromo-PEG2-t-butyl ester can be incorporated into non-cleavable linker designs. For example, the bromide can be used to attach the linker to the antibody, often through reaction with a thiol group on an engineered cysteine or a reduced interchain disulfide bond. After deprotection, the terminal carboxyl group can be coupled to an amine-functionalized cytotoxic payload. The short, hydrophilic PEG2 spacer can improve the ADC's solubility and pharmacokinetic properties without introducing excessive flexibility. biochempeg.com

Targeted Protein Degradation (PROTAC) Linker Development and Optimization

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein (the "warhead") and a ligand for an E3 ligase (the "anchor"), connected by a chemical linker. nih.gov

Functionalization of Biomolecules (e.g., peptides, proteins) for Research Probes and Assays

The ability to specifically modify biomolecules is essential for creating probes for research and diagnostics. Bromo-PEG2-t-butyl ester is used to functionalize proteins and peptides for these purposes. medkoo.comulisboa.pt For example, a peptide synthesized on a solid-phase resin can be modified with the linker to introduce a handle for further conjugation. ulisboa.pt

The process might involve reacting the bromide end of the linker with a nucleophilic side chain of an amino acid in the peptide, such as the thiol of cysteine or the amine of lysine. thermofisher.comgoogle.com Subsequently, the t-butyl group is removed, and the exposed carboxylic acid can be conjugated to a reporter molecule, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or another peptide. This creates a bespoke research probe where the PEG spacer improves water solubility and reduces potential steric hindrance between the peptide and its label. medkoo.combiochempeg.com

Surface Modification for Bio-interfacial Studies

Modifying surfaces with specific chemical and biological properties is fundamental to creating advanced biomaterials, biosensors, and platforms for studying cell behavior.

Gold nanoparticles (AuNPs) are extensively researched for biomedical applications, including drug delivery and diagnostics, due to their unique physicochemical properties. nih.gov Functionalizing their surface is key to their use. nih.gov Heterobifunctional PEG linkers like Bromo-PEG2-t-butyl ester are employed in this process. medkoo.com

A common strategy involves a "grafting to" approach. First, a molecule containing a thiol (sulfur) group, which has a strong affinity for gold, is reacted with the bromide end of Bromo-PEG2-t-butyl ester. This creates a new molecule with a thiol anchor at one end and a protected carboxyl group at the other, separated by the PEG spacer. This thiol-functionalized PEG linker can then be self-assembled onto the surface of a gold nanoparticle. After deprotection, the AuNP surface is decorated with outwardly facing carboxylic acid groups, which can then be used to covalently attach targeting ligands, drugs, or other biomolecules for specific biomedical applications. medkoo.comaxispharm.com

Engineered coatings that control the interaction of surfaces with proteins and cells are vital in medical device technology and tissue engineering. PEGylated surfaces are well-known for their ability to resist non-specific protein adsorption, thereby reducing biofouling and controlling subsequent cellular responses. acs.org

Bromo-PEG2-t-butyl ester can be used to create such functional coatings. chemicalbook.combiochempeg.com For instance, a substrate material with surface amine groups can be modified by first deprotecting the linker's t-butyl group and then using carbodiimide chemistry to couple the resulting carboxylic acid to the surface amines. This results in a surface covered with PEG chains terminating in bromide groups. These bromide groups can then serve as initiation sites for surface-initiated atom transfer radical polymerization (SI-ATRP) to grow polymer brushes or as reactive sites to attach specific cell-adhesive peptides (like RGD) or other signaling molecules, allowing for precise control over the surface's biological activity. acs.org

Development of Targeted Optical Imaging Probes and Biosensors

The unique architecture of Bromo-PEG2-t-butyl ester makes it a valuable building block in the synthesis of sophisticated probes for targeted optical imaging and biosensing. These probes are typically designed with a modular structure consisting of a targeting element, a linker, and a signaling component (e.g., a fluorophore).

The role of Bromo-PEG2-t-butyl ester is to act as the linker, covalently connecting the targeting moiety to the imaging agent. For instance, in creating an antibody-drug conjugate (ADC) or an antibody-fluorophore conjugate, the bromo end of the linker can be reacted with a suitable functional group on the imaging agent. Following this, the t-butyl ester is deprotected to yield a free carboxylic acid. This acid can then be activated and coupled to primary amines, such as the lysine residues on an antibody, forming a stable amide bond.

Research has demonstrated that short PEG linkers are beneficial for the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com The PEG spacer, even a short one like PEG2, improves the solubility and pharmacokinetic properties of the entire probe. medkoo.com In the context of biosensors, PEG linkers like Bromo-PEG2-t-butyl ester can be used to functionalize surfaces, such as those on nanoparticles or sensor chips. axispharm.comaxispharm.com This surface modification can enhance specificity and sensitivity by providing a biocompatible interface and a site for the specific attachment of capture molecules. axispharm.com

For example, a research group developing new optical imaging probes for the cannabinoid type 2 receptor utilized a modular synthesis approach where an amino ester-PEG2 linker was a key component, highlighting the utility of short PEG linkers in this field. fu-berlin.de The bifunctional nature of Bromo-PEG2-t-butyl ester allows for a controlled, stepwise assembly of these complex imaging agents.

Table 2: Components of a Targeted Optical Imaging Probe

| Component | Function | Example Moiety | Role of Bromo-PEG2-t-butyl ester |

| Targeting Element | Binds to a specific biological target (e.g., receptor, protein). | Monoclonal Antibody, Peptide, Small Molecule | Covalently links to this element via its deprotected carboxyl group. |

| Linker | Connects the targeting and signaling elements. | Bromo-PEG2-t-butyl ester | Provides a stable, soluble, and biocompatible connection. |

| Signaling Element | Generates a detectable signal. | Fluorophore (e.g., Indocyanine Green), Quantum Dot | Covalently links to this element via its bromo group. |

Chem-seq Applications for Genome-wide Drug Localization Studies

Chem-Seq is a powerful technique used to identify the genomic binding sites of small molecules on a genome-wide scale. google.comnih.gov The method involves creating a chemical probe by attaching an affinity tag, most commonly biotin, to the drug molecule of interest via a linker. nih.gov This biotinylated probe is then used to pull down the drug-bound chromatin fragments, which are subsequently identified by high-throughput sequencing. nih.gov

The synthesis of these chemical probes is a critical step where PEG linkers play an essential role. Research on the genome-wide localization of the BET bromodomain inhibitor, JQ1, provides a clear example of this application. nih.gov To create the probe, named bio-JQ1, the active enantiomer (S)-JQ1 was chemically modified. nih.gov The synthesis involved the removal of a t-butyl ester group on JQ1 to reveal a carboxylic acid. google.comnih.gov This acid was then coupled with a mono-protected (PEG)2 linked diamine. google.comnih.gov In the final step, the protecting group on the terminal amine of the PEG linker was removed, and biotin was attached. google.comnih.gov

Bromo-PEG2-t-butyl ester is an ideal reagent for this type of synthesis. The bromo group can react with a suitable nucleophile on the drug molecule. After this initial conjugation, the t-butyl ester is deprotected to expose the carboxylic acid. This acid is then available for coupling with a biotin derivative that has an amine group, thus completing the synthesis of the Chem-Seq probe. The PEG2 linker enhances the solubility of the probe and provides spatial separation between the drug and the biotin tag, which can be crucial for effective pulldown of the target chromatin. This approach allows for the precise mapping of drug-binding sites across the entire genome in living cells or in vitro. google.comnih.gov

Role of Bromo Peg2 T Butyl Ester in Targeted Drug Delivery and Therapeutics Research

Polymeric Carrier Conjugation for Enhanced Aqueous Solubility and Biocompatibility

The conjugation of therapeutic agents to polymeric carriers is a widely employed strategy to overcome challenges such as poor drug solubility and to improve the biocompatibility of the final construct. Bromo-PEG2-t-butyl ester serves as a critical tool in this process due to its bifunctional nature. broadpharm.commedkoo.com The molecule consists of a short, hydrophilic PEG spacer which is responsible for increasing solubility in aqueous solutions. broadpharm.commedkoo.comcd-bioparticles.net

The core utility of Bromo-PEG2-t-butyl ester in this context lies in its ability to link drug molecules or targeting ligands to larger polymeric backbones or nanocarriers. The bromide group on the linker is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups like thiols or amines present on the polymeric carrier. broadpharm.comcd-bioparticles.netaxispharm.com This reaction results in a stable, covalent attachment. On the other end of the linker, the t-butyl ester acts as a protecting group for a carboxylic acid. medkoo.com This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent conjugation to a second molecule, such as a therapeutic drug. broadpharm.comcd-bioparticles.net

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C11H21BrO4 | cd-bioparticles.net |

| Molecular Weight | 297.19 g/mol | medkoo.combiochempeg.com |

| Functional Group 1 | Bromide (Br) - A good leaving group for nucleophilic substitution. | broadpharm.comcd-bioparticles.net |

| Functional Group 2 | t-butyl ester - A protected carboxyl group, deprotectable under acidic conditions. | broadpharm.comcd-bioparticles.net |

| Key Feature | Hydrophilic PEG spacer increases aqueous solubility. | medkoo.com |

Design of Stable and Non-degradable Linkers for Sustained Drug Release

When the bromide end of the linker reacts with a thiol group (for instance, from a cysteine residue on a protein or a functionalized polymer), it forms a thioether bond. This bond is highly stable under physiological conditions and is not readily cleaved by endogenous enzymes. This chemical stability classifies it as a non-degradable linker, ensuring that the conjugated molecule remains intact during its transit through the bloodstream to the target tissue.

This stability is particularly valuable in the design of constructs like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). For example, PEG-based linkers are used in PROTACs to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. chemsrc.com The integrity of this linker is paramount for the PROTAC's mechanism of action. chemsrc.com The use of a stable linker like that formed from Bromo-PEG2-t-butyl ester ensures that the therapeutic payload is not prematurely released, which could lead to off-target toxicity and reduced therapeutic efficacy. This contributes to a sustained drug release profile, where the drug is released slowly over time, often relying on the degradation of the carrier itself or internalization into the target cell rather than the cleavage of the linker.

Influence of Polyethylene (B3416737) Glycol Linker Length on Pharmacokinetic Profiles and Biodistribution

While Bromo-PEG2-t-butyl ester contains a specific diethene glycol spacer, the broader principle of altering PEG linker length is a fundamental concept in drug delivery design that dictates the pharmacokinetic (PK) and biodistribution profiles of therapeutic conjugates. nih.gov Research has consistently shown that the length of the PEG chain has a dramatic impact on how a drug conjugate behaves in the body. nih.govcreativepegworks.com

Generally, increasing the length of the PEG linker can lead to several advantageous changes in a drug's PK profile. Longer PEG chains increase the hydrodynamic radius of the conjugate, which can shield it from renal clearance, thereby extending its circulation half-life in the bloodstream. nih.govbroadpharm.comissuu.com This prolonged circulation increases the probability of the drug reaching its intended target.

Furthermore, PEG linker length significantly influences biodistribution. Studies comparing polyplexes with different PEG lengths (from 2 kDa to 30 kDa) have shown that longer PEG chains can more effectively "stealth" the particle from uptake by the reticuloendothelial system (RES), particularly in the liver. nih.gov For instance, one study found that increasing PEG length to 30 kDa maximally blocked liver uptake. nih.gov Another study on folate-conjugated liposomes demonstrated that increasing the PEG-linker length from PEG2000 to PEG10000 significantly increased the accumulation of nanoparticles in tumors, leading to better therapeutic outcomes. dovepress.com

The choice of linker length, therefore, represents a critical optimization step. A short linker like the PEG2 unit in Bromo-PEG2-t-butyl ester may be ideal for applications where minimal spacing is required or where a longer chain might interfere with ligand-receptor binding. Conversely, for systemic delivery where long circulation and evasion of liver uptake are paramount, longer PEG chains are often superior. nih.govdovepress.com

| PEG Linker Length | Observed Effect on PK/Biodistribution | Therapeutic Implication | Reference |

|---|---|---|---|

| Short (e.g., 2 kDa) | Shorter PK half-life, increased liver uptake (70%). | 100-fold loss in gene expression compared to 5 kDa PEG. | nih.gov |

| Medium (e.g., 5 kDa) | Metabolically stable, allowing for robust gene expression. | Optimal for certain gene delivery systems. | nih.gov |

| Long (e.g., 10 kDa - 30 kDa) | Maximally blocked liver uptake (to 13%), long circulatory half-life. | Maintained ability to mediate gene expression; enhanced tumor accumulation. | nih.govdovepress.com |

| Variable (General) | Longer chains can provide more extended circulation but may increase liver and spleen accumulation. | Length must be tailored to the specific drug and target. | creativepegworks.com |

Applications in Nanomedicine and Nanoparticle Functionalization for Therapeutic Delivery

In the realm of nanomedicine, the surface properties of nanoparticles are crucial for their stability, safety, and efficacy as drug delivery vehicles. Bromo-PEG2-t-butyl ester is a valuable reagent for the surface functionalization of nanoparticles, such as liposomes, micelles, and inorganic nanoparticles. axispharm.comaxispharm.com

The process, often termed "PEGylation," involves attaching these linkers to the nanoparticle surface. axispharm.com The bromide end of the molecule can be reacted with functional groups on the nanoparticle's constituent materials to form a stable, covalent bond. axispharm.com This creates a dense layer, or "corona," of short, hydrophilic PEG chains on the nanoparticle's exterior.

This PEG corona serves multiple functions. Firstly, it sterically hinders the adsorption of opsonin proteins from the blood, which are proteins that mark foreign particles for clearance by the immune system. This "stealth" effect reduces uptake by the RES and prolongs the circulation time of the nanoparticle, enhancing its ability to reach the target tissue through mechanisms like the enhanced permeability and retention (EPR) effect in tumors. axispharm.com Secondly, the hydrophilic PEG layer improves the colloidal stability of the nanoparticles in aqueous physiological environments, preventing aggregation that could lead to embolism or rapid clearance. axispharm.comaxispharm.com

For example, Bromo-PEG-t-butyl ester linkers can be used to attach therapeutic agents or targeting ligands to the surface of nanoparticles, creating a multifunctional delivery system that is stable, biocompatible, and capable of targeted drug delivery. axispharm.comaxispharm.com The ability to precisely modify nanoparticle surfaces with well-defined linkers like Bromo-PEG2-t-butyl ester is a cornerstone of modern nanomedicine design. dovepress.com

Integration of Bromo Peg2 T Butyl Ester in Advanced Materials Science and Nanotechnology

Graft Polymerization and Polymer Architecture Design for Novel Materials

Bromo-PEG2-t-butyl ester is particularly well-suited for use as an initiator in controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP). In this context, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates the polymerization of a wide range of monomers. This "grafting from" approach allows for the synthesis of well-defined polymer brushes on various substrates or the creation of graft copolymers with complex architectures.

The general mechanism for ATRP initiation using Bromo-PEG2-t-butyl ester can be represented as follows:

| Step | Description |

| Activation | The initiator, Bromo-PEG2-t-butyl ester (R-Br), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)X/L), to form a radical (R•) and the deactivator, the transition metal complex in a higher oxidation state (e.g., Cu(II)X₂/L). |

| Propagation | The generated radical (R•) adds to a monomer (M) to form a new polymer radical (P₁•), which can then add to subsequent monomers to grow the polymer chain (Pₙ•). |

| Deactivation | The growing polymer radical (Pₙ•) can react with the deactivator (Cu(II)X₂/L) to reform the dormant polymer species (Pₙ-Br) and the activator (Cu(I)X/L). This reversible deactivation step is key to controlling the polymerization. |

Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings with Specific Surface Properties

The incorporation of polyethylene glycol (PEG) onto surfaces is a widely employed strategy to confer non-fouling properties, which resist the non-specific adsorption of proteins and cells. Bromo-PEG2-t-butyl ester serves as a valuable reagent for creating such functional coatings. Surfaces can be chemically modified to anchor the Bromo-PEG2-t-butyl ester, which can then be used to initiate the graft polymerization of other monomers or can be further functionalized after deprotection of the t-butyl ester group.

The presence of the PEG2 spacer in Bromo-PEG2-t-butyl ester provides a flexible, hydrophilic linker that can improve the efficacy of the anti-fouling properties. Once the polymer brushes are grown from the surface-immobilized initiator, the resulting coating can be tailored to exhibit specific surface properties. For instance, the choice of monomer in the subsequent graft polymerization can be used to introduce other functionalities, such as temperature or pH responsiveness.

After the creation of the polymer coating, the t-butyl ester end-group can be hydrolyzed under acidic conditions to expose a carboxylic acid. This terminal functional group can then be used for the covalent attachment of biomolecules, such as peptides, enzymes, or antibodies, leading to the development of biosensors or other bioactive surfaces.

Synthesis of Novel Polymeric Materials with Tunable Mechanical and Chemical Characteristics

The bifunctional nature of Bromo-PEG2-t-butyl ester allows for its use in the synthesis of a variety of novel polymeric materials with characteristics that can be tuned for specific applications. For example, it can be used as an initiator to synthesize amphiphilic block copolymers. In this approach, Bromo-PEG2-t-butyl ester initiates the polymerization of a hydrophobic monomer. The resulting hydrophobic polymer block will have a hydrophilic PEG segment at one end, capped with the protected carboxylic acid.

The properties of these block copolymers can be tuned by controlling the length of the hydrophobic polymer block. These amphiphilic macromolecules can self-assemble in aqueous solutions to form various nanostructures, such as micelles or vesicles. These self-assembled structures have potential applications in drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs, and the hydrophilic PEG shell provides stability and stealth properties in the bloodstream.

Furthermore, the deprotection of the t-butyl ester to reveal the carboxylic acid provides a handle for cross-linking the polymer chains, leading to the formation of hydrogels. The mechanical properties of these hydrogels can be tuned by varying the cross-linking density and the molecular weight of the polymer chains. The chemical properties can be altered by conjugating different molecules to the carboxylic acid groups. This versatility makes Bromo-PEG2-t-butyl ester a key component in the design of advanced materials with tailored properties for a range of applications, from regenerative medicine to soft robotics.

Advanced Characterization Techniques and Spectroscopic Analysis in Research with Bromo Peg2 T Butyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Bromo-PEG2-t-butyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the ethoxy groups, the t-butyl ester, and the terminal bromoalkyl chain.

¹H NMR spectroscopy allows for the identification and quantification of protons within the Bromo-PEG2-t-butyl ester molecule. The spectrum is characterized by distinct signals corresponding to the different chemical environments of the protons.

In a typical ¹H NMR spectrum, the nine equivalent protons of the t-butyl group are expected to produce a sharp singlet at approximately δ 1.4 ppm. The methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) backbone generally appear as a series of multiplets in the region of δ 3.5–3.7 ppm. More specifically, the protons of the methylene groups adjacent to the ether linkages and the ester group will have distinct chemical shifts. For instance, in a related structure from a research application, the protons of the PEG linker were observed as multiplets around 3.5-3.75 ppm. researchgate.netgoogle.com The methylene protons adjacent to the bromine atom are expected to be the most deshielded among the aliphatic protons, typically appearing further downfield.

A representative interpretation of the ¹H NMR spectrum for Bromo-PEG2-t-butyl ester is summarized in the table below.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~ 1.4 | Singlet | 9H |

| -O-CH₂-CH₂-Br | ~ 3.5 - 3.8 | Multiplet | 2H |

| -O-CH₂-CH₂-O- | ~ 3.6 - 3.7 | Multiplet | 4H |

| -C(O)-CH₂-CH₂-O- | ~ 2.5 - 2.7 | Triplet | 2H |

| -C(O)-CH₂-CH₂-O- | ~ 3.6 - 3.8 | Triplet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Bromo-PEG2-t-butyl ester gives rise to a distinct signal in the spectrum.

The carbon of the t-butyl group's methyls typically resonates around δ 28 ppm, while the quaternary carbon of this group appears near δ 80 ppm. The carbons of the PEG chain are expected in the δ 60–70 ppm region. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, generally in the range of δ 170–175 ppm. The carbon atom bonded to the bromine will be found in the aliphatic region, typically around δ 30-40 ppm.

The expected chemical shift ranges for the carbon atoms in Bromo-PEG2-t-butyl ester are outlined in the following table.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| (CH₃)₃ C- | ~ 28 |

| (CH₃)₃C - | ~ 80 |

| -O-CH₂-C H₂-Br | ~ 30 - 40 |

| -O-C H₂-CH₂-Br | ~ 68 - 72 |

| -O-C H₂-C H₂-O- | ~ 69 - 71 |

| -C(O)-C H₂-CH₂-O- | ~ 35 - 40 |

| -C(O)-CH₂-C H₂-O- | ~ 65 - 70 |

| -C (O)-O- | ~ 170 - 175 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Purity Assessment

Mass spectrometry is a critical technique for verifying the molecular weight of Bromo-PEG2-t-butyl ester and assessing its purity. The compound has a molecular formula of C₁₁H₂₁BrO₄ and a calculated molecular weight of approximately 297.19 g/mol . lcms.cz The exact mass is 296.06 Da. lcms.cz

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the structure. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis.

Chromatography Techniques for Purity Analysis and Reaction Monitoring

Chromatographic methods are essential for determining the purity of Bromo-PEG2-t-butyl ester and for monitoring the progress of reactions in which it is used as a reagent.

HPLC is a powerful tool for assessing the purity of Bromo-PEG2-t-butyl ester. Reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase, such as a C18 column. researchgate.net

A gradient elution method is often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of an additive such as formic acid to improve peak shape. researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to Bromo-PEG2-t-butyl ester and comparing it to the total area of all peaks in the chromatogram. A high purity is indicated by a single, sharp peak with minimal or no impurity peaks.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Detector | UV (at a suitable wavelength) or Mass Spectrometer (LC-MS) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is particularly useful for analyzing polymers and can be applied to PEG derivatives like Bromo-PEG2-t-butyl ester to assess molecular weight distribution (polydispersity). While this specific molecule has a defined, small PEG chain, GPC can be used to detect the presence of any polymeric impurities or byproducts of different sizes.

The analysis is performed by passing a solution of the compound through a column packed with a porous gel. Larger molecules pass through the column more quickly, while smaller molecules penetrate the pores and have a longer retention time. The technique is well-established for the analysis of PEG and its derivatives. lcms.cz Columns such as PLgel and PL aquagel-OH are commonly used for the GPC analysis of water-soluble polymers. lcms.cz The system is typically calibrated with PEG standards of known molecular weights to accurately determine the molecular weight of the analyte.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

In the analysis of Bromo-PEG2-t-butyl ester, IR spectroscopy is instrumental in verifying the presence of its key structural components: the t-butyl ester, the polyethylene glycol (PEG) ether linkages, the alkyl chains, and the terminal bromo group. Each of these groups exhibits characteristic absorption bands at specific wavenumbers (cm⁻¹).

Research findings and spectroscopic principles allow for the assignment of characteristic peaks in the IR spectrum of Bromo-PEG2-t-butyl ester:

Alkyl C-H Stretching: The molecule contains sp³ hybridized carbon atoms in its t-butyl and ethylene (B1197577) glycol moieties. These give rise to stretching vibrations for the C-H bonds, which are typically observed in the region of 2850-2980 cm⁻¹. docbrown.inforesearchgate.net

Ester Carbonyl (C=O) Stretching: The t-butyl ester functional group is a dominant feature in the IR spectrum. It produces a very strong and sharp absorption band corresponding to the C=O bond stretch. For aliphatic esters like this one, this peak is characteristically found in the 1735-1750 cm⁻¹ range. orgchemboulder.com The precise position can confirm the presence and electronic environment of the ester group.

Alkyl C-H Bending: The bending vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups occur at lower frequencies than the stretching vibrations. These absorptions are typically found in the 1370-1480 cm⁻¹ region. docbrown.info

Ester and Ether C-O Stretching: The spectrum for Bromo-PEG2-t-butyl ester is expected to show strong absorptions in the 1000-1300 cm⁻¹ region, which is often referred to as the "fingerprint region." This area is complex due to the presence of multiple C-O single bonds. Esters typically show two distinct C-O stretching bands. orgchemboulder.comspectroscopyonline.com Furthermore, the C-O-C ether linkages of the PEG spacer contribute a strong, often broad, absorption band around 1100 cm⁻¹. spectroscopyonline.com The skeletal vibrations of the C-C bonds of the t-butyl group also appear in this region, specifically around 1255-1140 cm⁻¹. docbrown.info

Alkyl Halide (C-Br) Stretching: The vibration of the carbon-bromine bond is much lower in energy due to the high mass of the bromine atom. This absorption is found in the low-frequency fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info Its presence confirms the successful incorporation of the bromo- functionality in the molecule.

By analyzing the presence, position, and intensity of these characteristic bands, researchers can confidently confirm the identity and structural integrity of synthesized Bromo-PEG2-t-butyl ester.

Detailed Research Findings

The table below summarizes the expected characteristic infrared absorption bands for Bromo-PEG2-t-butyl ester based on established spectroscopic data for its constituent functional groups. The analysis of these peaks provides a clear method for structural confirmation.

Interactive Data Table: Characteristic IR Absorption Bands for Bromo-PEG2-t-butyl Ester

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity | Reference(s) |

| 2850 - 2980 | C-H Stretch | Alkyl (PEG & t-butyl) | Medium to Strong | docbrown.inforesearchgate.net |

| 1735 - 1750 | C=O Stretch | t-butyl Ester | Strong, Sharp | orgchemboulder.com |

| 1370 - 1480 | C-H Bend | Alkyl (PEG & t-butyl) | Variable | docbrown.info |

| 1100 - 1300 | C-O Stretch | Ester & Ether | Strong | orgchemboulder.comspectroscopyonline.com |

| 500 - 750 | C-Br Stretch | Alkyl Bromide | Medium to Weak | docbrown.info |

Future Directions and Emerging Research Avenues for Bromo Peg2 T Butyl Ester Chemistry

Bromo-PEG2-t-butyl ester is a heterobifunctional linker molecule valued in chemical biology and drug discovery. medkoo.combroadpharm.comcd-bioparticles.net Its structure, featuring a bromo group—an excellent leaving group for nucleophilic substitution—and a t-butyl protected carboxyl group, allows for sequential, controlled conjugation to different molecular entities. medkoo.combroadpharm.com The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the aqueous solubility of the resulting conjugates. medkoo.comcd-bioparticles.net While a foundational building block, its future utility is expanding through integration with cutting-edge chemical and biological technologies. This article explores the emerging research avenues for this versatile linker.

Q & A

Q. What are the key steps in synthesizing Bromo-PEG2-t-butyl ester, and how can reaction efficiency be validated?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, the bromo group can act as a leaving group in coupling reactions with nucleophiles (e.g., thiols or amines). To validate efficiency:

- Monitor reaction progress via TLC or HPLC to track intermediate formation.

- Quantify yields using NMR (e.g., integration of t-butyl ester protons at ~1.4 ppm) or mass spectrometry .

- Confirm purity via column chromatography or preparative HPLC , noting potential byproducts like hydrolyzed esters under acidic/basic conditions .

Q. How does the t-butyl ester group influence the stability of Bromo-PEG2-t-butyl ester in aqueous vs. organic solvents?

The t-butyl ester provides steric protection against hydrolysis in aqueous media but is labile under strong acids (e.g., TFA) or bases. Methodological considerations:

Q. What characterization techniques are essential for verifying Bromo-PEG2-t-butyl ester’s structural integrity post-synthesis?

- NMR : Identify PEG backbone signals (δ 3.5–3.7 ppm for ethylene oxide units) and t-butyl protons (δ 1.4 ppm).

- FT-IR : Confirm ester carbonyl stretch (~1730 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹).

- MALDI-TOF MS : Resolve molecular weight to detect PEG polydispersity or incomplete functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction parameters for coupling Bromo-PEG2-t-butyl ester to biomolecules (e.g., proteins or peptides)?

Use design of experiments (DoE) frameworks like the Taguchi method to systematically test variables:

- Factors: Temperature (20–40°C), pH (6–8), molar ratio (1:1–1:5 compound:biomolecule), reaction time (2–24 hrs).

- Orthogonal arrays reduce trial numbers while capturing interactions (e.g., pH-temperature effects).

- Validate via SDS-PAGE or size-exclusion chromatography to assess conjugation efficiency and aggregation .

Q. How do conflicting data on bromo-PEG reactivity arise, and how can they be resolved?

Contradictions may stem from:

- Solvent polarity : Bromo groups react faster in polar aprotic solvents (e.g., DMF) but slower in aqueous media due to hydrolysis.

- Nucleophile strength : Thiols (high reactivity) vs. amines (moderate).

Resolution strategies : - Conduct kinetic studies under controlled conditions (e.g., UV-Vis monitoring of thiolate formation).

- Use DFT calculations to model transition states and predict reactivity trends .

Q. What strategies mitigate side reactions (e.g., oxidation or disulfide formation) during bromo-PEG conjugation?

Q. How can researchers assess the impact of PEG chain length (n=2 vs. longer) on biodistribution in in vitro models?

- Fluorescent tagging : Label Bromo-PEG2-t-butyl ester with Cy5/NIR dyes and track cellular uptake via confocal microscopy or flow cytometry .

- Compare with PEG4/PEG8 analogs using radiolabeling (³H/¹⁴C-PEG) and scintillation counting in tissue homogenates .

Methodological Best Practices

- Data contradiction analysis : Use ANOVA to identify statistically significant variables in multi-parametric studies .

- Reproducibility : Document PEG batch variability (PDI <1.1) and storage conditions (-20°C, desiccated) to prevent ester hydrolysis .

- Ethical compliance : Adhere to institutional guidelines for biomolecule handling and waste disposal, especially for brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。